molecular formula C15H28NNaO3 B7802816 sodium;2-[dodecanoyl(methyl)amino]acetate

sodium;2-[dodecanoyl(methyl)amino]acetate

Cat. No.: B7802816
M. Wt: 293.38 g/mol
InChI Key: KSAVQLQVUXSOCR-UHFFFAOYSA-M
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Description

It is a mild, biodegradable amino acid surfactant commonly used in personal care products such as shampoos, facial cleansers, and baby detergents . This compound is known for its excellent foaming properties and compatibility with other surfactants, making it a popular choice in the formulation of various cleaning and personal care products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium;2-[dodecanoyl(methyl)amino]acetate is typically synthesized through the reaction of lauric acid with sarcosine (N-methylglycine) in the presence of a base such as sodium hydroxide. The reaction involves the formation of an amide bond between the carboxyl group of lauric acid and the amino group of sarcosine, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where lauric acid and sarcosine are reacted under controlled conditions. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through filtration and drying processes to obtain the final powdered form .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-[dodecanoyl(methyl)amino]acetate primarily undergoes hydrolysis and substitution reactions. It is stable under normal conditions but can hydrolyze in the presence of strong acids or bases .

Common Reagents and Conditions

Major Products Formed

The major products formed from the hydrolysis of this compound are lauric acid and sarcosine .

Mechanism of Action

Sodium;2-[dodecanoyl(methyl)amino]acetate exerts its effects primarily through its surfactant properties. It reduces the surface tension of water, allowing it to penetrate and clean surfaces more effectively. The compound interacts with the lipid bilayers of cell membranes, leading to cell lysis and the release of intracellular contents . This property is particularly useful in biological applications such as RNA and protein extraction.

Comparison with Similar Compounds

Similar Compounds

    Sodium lauryl sulfate: Another anionic surfactant commonly used in personal care products.

    Cocamidopropyl betaine: A mild amphoteric surfactant used in personal care products.

Uniqueness

Sodium;2-[dodecanoyl(methyl)amino]acetate is unique due to its mildness and biodegradability. It is less irritating to the skin and eyes compared to other surfactants like sodium lauryl sulfate, making it suitable for use in products designed for sensitive skin . Additionally, its compatibility with other surfactants allows for versatile formulations in various cleaning and personal care products.

Properties

IUPAC Name

sodium;2-[dodecanoyl(methyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-14(17)16(2)13-15(18)19;/h3-13H2,1-2H3,(H,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAVQLQVUXSOCR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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